

Application Notes and Protocols for In Vivo Administration of NCB-0846

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Compound of Interest		
Compound Name:	NCB-0846	
Cat. No.:	B609491	Get Quote

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Introduction

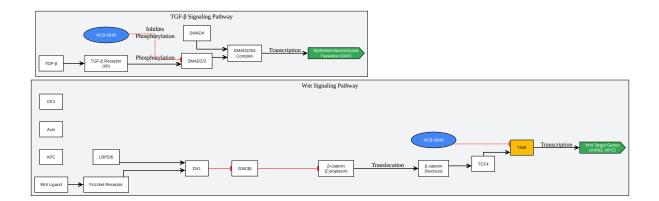
NCB-0846 is a potent and orally available small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1][2][3] By binding to TNIK in an inactive conformation, **NCB-0846** effectively abrogates the canonical Wnt/ β -catenin signaling pathway, which is constitutively activated in a majority of colorectal cancers.[3][4][5] This targeted inhibition leads to the suppression of cancer stem cell (CSC) activities and the growth of patient-derived colorectal cancer xenografts.[4][5] Additionally, **NCB-0846** has been shown to block the TGF- β signaling pathway by inhibiting SMAD2/3 phosphorylation and nuclear translocation.[1][6] These characteristics make **NCB-0846** a valuable tool for preclinical research into therapies for colorectal and other cancers where Wnt or TGF- β signaling is implicated.

Mechanism of Action

NCB-0846's primary mechanism of action is the inhibition of the serine/threonine kinase TNIK, a key regulatory component of the TCF4/ β -catenin transcriptional complex.[3][4] This inhibition occurs downstream in the Wnt signaling cascade, making it effective even in cancer cells with mutations in the APC gene.[4] The suppression of Wnt signaling leads to reduced expression of target genes such as AXIN2, MYC, and CCND1.[1][7][8] Furthermore, **NCB-0846** has demonstrated inhibitory effects on the TGF- β pathway, preventing the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[6]



Signaling Pathway



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Caption: Mechanism of action of NCB-0846 on the Wnt and TGF- β signaling pathways.

In Vivo Administration Data

The following tables summarize the dosing schedules for **NCB-0846** used in various preclinical mouse models.



Table 1: Dosing for Tumor Growth Inhibition in Xenograft

Models

Animal Model	Cell Line	Administr ation Route	Vehicle	Dosage	Dosing Schedule	Study Duration
BALB/c- nu/nu mice	HCT116	Oral gavage	DMSO/poly ethylene glycol#400/ 30% 2- hydroxypro pyl-β- cyclodextri n solution (10:45:45 v/v)	40 mg/kg or 80 mg/kg	Twice daily (BID)	14 days
NOD/ShiJi c-scid mice	Patient- derived xenografts (PDX)	Oral gavage	Sterile water	45 mg/kg or 90 mg/kg	Twice daily (BID), 5 days on, 2 days off	Not specified

Note: In some studies, the body weight of the mice initially decreased upon administration of **NCB-0846** but gradually recovered.[2][8]

Table 2: Dosing for Pharmacodynamic and Tumorigenesis Studies



Animal Model	Study Type	Administr ation Route	Vehicle	Dosage	Dosing Schedule	Key Findings
Mice with HCT116 xenografts	Pharmacod ynamics	Single oral dose	Distilled water	90 mg/kg or 150 mg/kg	Single dose	Reduced expression of Wnt- target genes (AXIN2, MYC, CCND1) in xenografts. [7][8]
Apcmin/+ mice	Wnt-driven tumorigene sis	Oral gavage	Water	22.5, 45, or 90 mg/kg	Twice daily (BID)	Dose- dependentl y reduced the multiplicity and dimensions of tumors in the small intestine.[8]

Experimental Protocols

Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a Colorectal Cancer Xenograft Model

Objective: To assess the effect of **NCB-0846** on the growth of human colorectal cancer cell line xenografts in immunodeficient mice.

Materials:

NCB-0846



- Vehicle: DMSO, polyethylene glycol #400, 30% 2-hydroxypropyl-β-cyclodextrin solution
- HCT116 human colorectal cancer cells
- Matrigel
- 9-week-old female BALB/c nude mice
- Calipers for tumor measurement
- · Oral gavage needles

Procedure:

- Cell Preparation and Implantation:
 - Culture HCT116 cells under standard conditions.
 - Harvest and resuspend cells in a medium containing 25% Matrigel.
 - Inject 5 million cells subcutaneously into the flank of each mouse.
- Tumor Growth and Group Randomization:
 - Allow tumors to grow to a volume of approximately 80 mm³.
 - Measure tumors with calipers and calculate volume using the formula: (length × width²) / 2.
 - Randomize mice into treatment and control groups (n=9 per group).[7][9]
- Drug Preparation and Administration:
 - Prepare the NCB-0846 formulation by suspending it in a vehicle of DMSO/polyethylene glycol #400/30% 2-hydroxypropyl-β-cyclodextrin solution (10:45:45 v/v).[9]
 - Administer NCB-0846 orally via gavage at doses of 40 mg/kg and 80 mg/kg, twice daily
 (BID).[7][9]
 - Administer the vehicle alone to the control group.



- Monitoring and Data Collection:
 - Monitor tumor growth by measuring tumor volume every 2-3 days.
 - Record the body weight of the mice regularly to assess toxicity.
 - Continue treatment for 14 days.[9]
- Endpoint and Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Compare tumor growth between the treated and control groups to determine the efficacy of NCB-0846.

Protocol 2: Pharmacodynamic Analysis of Wnt Target Gene Expression

Objective: To determine the effect of a single dose of **NCB-0846** on the expression of Wnt target genes in tumor tissue.

Materials:

- NCB-0846 hydrochloride salt (water-soluble)
- Distilled water (vehicle)
- Mice bearing HCT116 xenografts (tumor volume ~650 mm³)
- RNA extraction kits
- qRT-PCR reagents and instrument

Procedure:

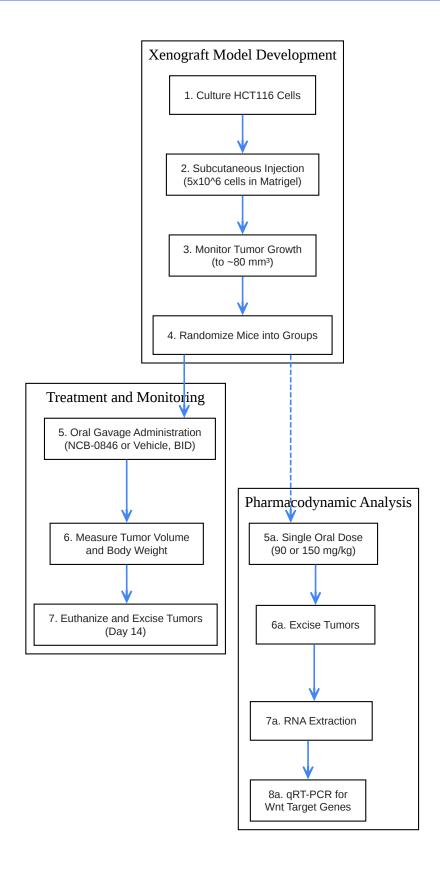
- Animal and Treatment Groups:
 - Use mice with established HCT116 xenografts of approximately 650 mm³.[8]



- Divide mice into a vehicle control group and treatment groups (n=4 per group).
- Drug Administration:
 - Administer a single oral dose of NCB-0846 HCl at 90 mg/kg or 150 mg/kg.[8]
 - Administer distilled water to the control group.
- Tissue Collection:
 - At a predetermined time point after administration (e.g., 4 or 24 hours), euthanize the mice.
 - Excise the tumors and snap-freeze them in liquid nitrogen or place them in an RNA stabilization solution.
- · Gene Expression Analysis:
 - Extract total RNA from the tumor samples.
 - Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Wnt target genes (e.g., AXIN2, MYC, CCND1).
 - Normalize the expression levels to a housekeeping gene (e.g., ACTB).[7][8]
- Data Analysis:
 - Compare the relative gene expression levels between the treated and vehicle control groups.

Experimental Workflow Visualization





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Caption: General experimental workflow for in vivo studies of NCB-0846.



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